molecular formula C19H26F2O B140915 19,19-Difluoroandrost-4-en-17-one CAS No. 129400-04-0

19,19-Difluoroandrost-4-en-17-one

Cat. No.: B140915
CAS No.: 129400-04-0
M. Wt: 308.4 g/mol
InChI Key: KMFWEHJTLFYKGK-UNTXSKPGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19,19-Difluoroandrost-4-en-17-one (CAS: 7764-45-6) is a fluorinated steroid derivative with the molecular formula C₁₉H₂₄F₂O₂ and a molecular weight of 322.4 g/mol. Its structure features a difluoro substitution at the C19 position of the androstane backbone, replacing the traditional hydroxyl or methyl groups found in related steroids. This modification is designed to enhance metabolic stability and modulate biological activity, particularly in enzyme inhibition (e.g., aromatase) . The compound is synthesized via a key reaction involving (diethylamino)sulphur trifluoride (DAST) and 3,19-dioxoandrost-4-en-17β-yl benzoate, which introduces fluorine atoms at C19 .

Properties

CAS No.

129400-04-0

Molecular Formula

C19H26F2O

Molecular Weight

308.4 g/mol

IUPAC Name

(8S,9S,10S,13S,14S)-10-(difluoromethyl)-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H26F2O/c1-18-11-9-15-13(14(18)7-8-16(18)22)6-5-12-4-2-3-10-19(12,15)17(20)21/h4,13-15,17H,2-3,5-11H2,1H3/t13-,14-,15-,18-,19+/m0/s1

InChI Key

KMFWEHJTLFYKGK-UNTXSKPGSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34C(F)F

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F

Synonyms

19,19-DFAO
19,19-difluoroandrost-4-en-17-one

Origin of Product

United States

Scientific Research Applications

Aromatase Inhibition

One of the primary applications of 19,19-Difluoroandrost-4-en-17-one is its function as an aromatase inhibitor . Aromatase is an enzyme that converts androgens into estrogens, playing a crucial role in estrogen biosynthesis. The inhibition of this enzyme is significant in treating conditions such as hormone-sensitive cancers.

Clinical Implications

The ability to inhibit aromatase has important therapeutic implications:

  • Breast Cancer Treatment : Aromatase inhibitors are commonly used in the treatment of estrogen receptor-positive breast cancer. By reducing estrogen levels, these drugs can slow or stop the growth of tumors that depend on estrogen .
  • Endometriosis Management : Estrogen plays a significant role in the development of endometriosis. Aromatase inhibitors can potentially reduce estrogen levels and alleviate symptoms associated with this condition.

Endocrine Research

The compound's unique structure allows researchers to explore its effects on hormonal pathways. Its fluorinated structure may provide insights into how modifications affect steroid activity and metabolism.

Case Studies

Several studies have documented the effects of fluorinated steroids on hormonal regulation:

  • A study highlighted the time-dependent inactivation of aromatase by this compound, suggesting potential for further research into its pharmacokinetics and dynamics .
  • Investigations into the structural activity relationship (SAR) of steroid derivatives have shown that modifications at the 19-position can significantly alter biological activity, providing a pathway for designing more effective inhibitors .

Potential Therapeutic Uses

Beyond its role as an aromatase inhibitor, there are emerging applications for this compound in other therapeutic areas:

Hormone Replacement Therapy (HRT)

Given its ability to modulate estrogen levels, there is potential for this compound in HRT formulations for postmenopausal women or individuals with hormonal imbalances.

Anti-inflammatory Applications

Some studies suggest that steroid derivatives can exhibit anti-inflammatory properties. The modulation of steroid hormones could be beneficial in treating inflammatory diseases or conditions where hormonal balance is disrupted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 19,19-difluoroandrost-4-en-17-one are best understood when compared to analogs with variations in substituents, stereochemistry, or functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity (Aromatase Inhibition) Reference
19,19-Difluoroandrost-4-ene-3,17-dione C₁₉H₂₄F₂O₂ C3=O, C17=O, C19-F₂ Moderate inhibition (IC₅₀ > reference compound)
4-Hydroxyandrost-4-ene-3,17-dione C₁₉H₂₆O₃ C3=O, C4-OH, C17=O Potent inhibition (IC₅₀ < difluoro analog)
EPI-TESTOSTERONE C₁₉H₂₈O₂ C3=O, C17-OH (10α,13α,14β stereochemistry) Androgenic activity; no aromatase data
17b,19-Dihydroxyandrost-4-en-3-one C₁₉H₂₈O₃ C3=O, C17-OH, C19-OH Hydroxyl groups may enhance solubility but reduce metabolic stability
19,19-Difluoro-AT (CAS 147900-24-1) C₁₉H₂₂F₂O₃ C3=O, C6=O, C17=O, C19-F₂ Triketone derivative; uncharacterized activity

Physicochemical Properties

  • Solubility and Stability : Fluorination typically increases lipophilicity (logP ~3.5 estimated), which may extend half-life but reduce aqueous solubility compared to hydroxylated derivatives like 17b,19-Dihydroxyandrost-4-en-3-one (logP ~2.8) .
  • Stereochemical Considerations : EPI-TESTOSTERONE (10α,13α,14β stereochemistry) demonstrates how stereochemistry influences androgenic activity, though its lack of fluorination limits direct comparison .

Preparation Methods

Oxidation of 3-Oxoandrost-4-ene-17β,19-diol 17-Benzoate

The precursor 3-oxoandrost-4-ene-17β,19-diol 17-benzoate (compound 4 ) is oxidized to the aldehyde derivative (compound 5 ) using pyridinium chlorochromate (PCC) in dichloromethane. This step achieves selective oxidation of the 19-hydroxyl group while preserving the 17β-benzoate moiety. The reaction typically proceeds at room temperature for 6–8 hours, yielding the aldehyde in >85% purity.

DAST-Induced Fluorination

The aldehyde 5 undergoes fluorination with DAST in a 1:1 mixture of dichloromethane and trichlorofluoromethane. This step introduces two fluorine atoms at the 19-position, forming 19,19-difluoro-3-oxoandrost-4-en-17β-yl benzoate (compound 6 ) with approximately 60% yield. A competing rearrangement pathway produces a novel steroid derivative (compound 7 ), characterized via 13C^{13}\text{C} NMR and X-ray crystallography. The mechanism likely involves DAST-mediated cleavage of the C-19 aldehyde group, followed by fluorination and steric rearrangement.

Hydrolysis and Oxidation

The benzoate group in compound 6 is hydrolyzed using methanolic sodium hydroxide, yielding 19,19-difluorotestosterone. Subsequent oxidation with Jones reagent (CrO3_3/H2_2SO4_4) in acetone at 0°C furnishes the target compound, 19,19-difluoroandrost-4-ene-3,17-dione (compound 2 ), with a final yield of 72%.

Key Data Table: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Characterization Methods
Oxidation to AldehydePCC, CH2_2Cl2_2, RT, 6–8 h851H^{1}\text{H} NMR, IR
DAST FluorinationDAST, CH2_2Cl2_2/CCl3_3F, RT, 12 h6019F^{19}\text{F} NMR, HPLC
Hydrolysis & OxidationNaOH/MeOH; Jones reagent, 0°C, 15 min72MS, 13C^{13}\text{C} NMR

Alternative Synthetic Routes and Comparative Analysis

Epoxidation and Methanolysis

A secondary pathway involves the epoxidation of 19,19-difluoroandrost-4-ene-3,17-dione (compound 2 ) to form 4,5-epoxy-19,19-difluoroandrostane-3,17-dione (compound 8 ). Treatment with sodium hydroxide in methanol induces methoxy group incorporation at C-4, yielding 19,19-difluoro-4-methoxyandrost-4-ene-3,17-dione (compound 3 ; R = Me). Subsequent cleavage with BBr3_3 restores the 4-hydroxy group, though this derivative exhibits lower aromatase inhibition compared to non-fluorinated analogs.

Analytical Validation and Challenges

Structural Characterization

  • 19F^{19}\text{F} NMR : The 19-fluorine atoms in compound 2 resonate at δ −115.7 ppm (JFF_{\text{FF}} = 284.4 Hz, JFH_{\text{FH}} = 55.5 Hz), confirming vicinal difluorination.

  • X-ray Crystallography : The rearrangement product 7 was unambiguously assigned via single-crystal analysis, revealing a contracted A-ring and distorted tetrahedral geometry at C-19.

Purity and Yield Optimization

The DAST-mediated route, while efficient, faces challenges due to competing rearrangement byproducts. Solvent optimization (e.g., replacing trichlorofluoromethane with hexane) and controlled reaction temperatures (0–5°C) may suppress side reactions.

Biological Relevance and Applications

Although this compound demonstrates aromatase inhibition (IC50_{50} ≈ 120 nM), it is less potent than 4-hydroxyandrost-4-ene-3,17-dione (IC50_{50} ≈ 40 nM). This reduced activity is attributed to electronic effects of fluorine atoms, which may hinder covalent binding to the enzyme’s heme center. Nonetheless, its synthesis remains critical for structure-activity relationship studies in anticancer drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.